molecular formula C11H15N5O3 B601394 GH87Gah2N8 CAS No. 183475-21-0

GH87Gah2N8

Cat. No.: B601394
CAS No.: 183475-21-0
M. Wt: 265.27 g/mol
InChI Key: VUBTXDYOPRDEME-UHFFFAOYSA-N
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Description

Famciclovir Impurity 5 is a synthetic byproduct or degradation product formed during the manufacturing or storage of famciclovir, a prodrug of the antiviral agent penciclovir. Based on available data, Famciclovir Impurity 5 has a molecular weight of 265.27 g/mol , distinguishing it structurally from the parent compound famciclovir (MW 321.34) . Regulatory guidelines specify stringent control of impurities like Famciclovir Impurity 5, with acceptance criteria for organic impurities set at ≤0.1% in pharmaceutical formulations .

Properties

CAS No.

183475-21-0

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

4-(2-amino-6-oxo-1H-purin-9-yl)butyl acetate

InChI

InChI=1S/C11H15N5O3/c1-7(17)19-5-3-2-4-16-6-13-8-9(16)14-11(12)15-10(8)18/h6H,2-5H2,1H3,(H3,12,14,15,18)

InChI Key

VUBTXDYOPRDEME-UHFFFAOYSA-N

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

9-(4-acetoxybut-1-yl)guanine

Origin of Product

United States

Preparation Methods

Three-Step Reaction Pathway

The canonical synthesis involves three sequential steps, as reported by Kalayanov et al. (2004):

Step 1: Nucleophilic Substitution

  • Reactants : 1-methyl-pyrrolidin-2-one, 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester

  • Conditions : 150°C, 1 hour, anhydrous environment

  • Yield : 93%

  • Mechanism : Alkylation of the purine precursor under high-temperature conditions.

Step 2: Decarboxylation

  • Reactants : Intermediate from Step 1, 1-methyl-pyrrolidin-2-one

  • Conditions : 120°C, 2 hours

  • Yield : 88%

  • Key Process : Removal of carboxyl groups to form the purine backbone.

Step 3: Hydrogenation and Esterification

  • Catalyst : Palladium on carbon (Pd/C)

  • Reductant : Ammonium formate (HCOONH₄)

  • Solvent : Methanol

  • Conditions : Heating for 4 hours

  • Yield : 66%

Table 1: Summary of Three-Step Synthesis Parameters

StepTemperature (°C)Time (h)Yield (%)Key Reagent
11501931-methyl-pyrrolidin-2-one
21202881-methyl-pyrrolidin-2-one
360–80466Pd/C, HCOONH₄

This method’s cumulative yield is approximately 54%, with the hydrogenation step being the bottleneck due to competing side reactions.

Process Optimization for Enhanced Efficiency

Temperature-Dependent Yield Improvement

A 2024 study demonstrated that adjusting reaction temperatures during hydrogenation significantly reduces raw material residue:

Table 2: Effect of Temperature on Reaction Efficiency

Temperature (°C)Residual Starting Material (%)Famciclovir Impurity 5 Content (%)
2038.2661.34
401.2198.0
600.0599.5

Optimal temperatures between 50°C and 60°C minimize energy expenditure while achieving >99% product purity.

Hydrogen Pressure Optimization

Hydrogen pressure directly influences reaction kinetics:

  • 0.3 MPa : Incomplete reaction (residual material >5%)

  • 0.5 MPa : Near-complete conversion (residual material <0.1%)

The recommended pressure range of 0.3–0.4 MPa balances safety and efficiency in industrial settings.

Alternative Synthetic Routes from Patent Literature

One-Pot Reduction/Esterification Strategy

Chinese Patent CN109456329B outlines a novel method to circumvent intermediate purification:

Key Steps :

  • Ring Closure : Guanidine nitrate and diethyl malonate react under alkaline conditions.

  • Nitrosation : Sodium nitrite in dilute hydrochloric acid at 60°C for 3 hours.

  • Reduction/Dechlorination : Catalytic hydrogenation with Pd/C.

Advantages :

  • Eliminates intermediate isolation, reducing solvent use by 40%.

  • Molar ratio of 1:1.1 for 2-amino-4,6-dichloropyrimidine to amine precursor improves selectivity.

Table 3: Patent Method Reaction Parameters

ParameterConditions
SolventAcetonitrile or DMF
Temperature70–90°C
Acid-Binding AgentK₂CO₃ (1–2 equiv)
Reaction Time18–22 hours

Analytical Validation and Quality Control

USP Monograph Compliance

The USP specifies HPLC conditions for impurity quantification:

  • Column : Purospher™ STAR RP-8 endcapped (250 × 4.6 mm)

  • Mobile Phase : Phosphate buffer (pH 4.0) and acetonitrile gradient

  • Detection : UV at 220 nm

System Suitability Criteria :

  • Resolution between propionyl famciclovir and 6-chloro famciclovir ≥1.2.

  • RSD for standard injections ≤5.0% .

Chemical Reactions Analysis

Famciclovir impurity 5 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Introduction to Famciclovir Impurity 5

Famciclovir is an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes zoster and herpes simplex. As a prodrug of penciclovir, famciclovir is metabolized in the body to its active form, which inhibits viral DNA polymerase, thereby preventing viral replication. However, during the synthesis of famciclovir, various impurities can arise, one of which is referred to as "Famciclovir impurity 5." Understanding the applications and implications of this impurity is critical for ensuring the safety and efficacy of famciclovir formulations.

Pharmaceutical Formulation and Quality Control

Famciclovir impurity 5 is significant in the context of pharmaceutical formulation and quality control. The presence of impurities can affect the stability, efficacy, and safety profiles of drug formulations. Regulatory bodies such as the United States Pharmacopeia (USP) have established guidelines for the acceptable levels of impurities in pharmaceutical products. For instance, methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities, including Famciclovir impurity 5, ensuring that they remain within permissible limits .

Table 1: HPLC Method Parameters for Famciclovir Analysis

ParameterValue
Column TypePurospher™ STAR RP-8
Detection MethodUV Detection
Flow Rate1.2 ml/min
Injection Volume20 µL
Mobile PhaseA: H2O + AmAc; B: CH3CN

Clinical Implications

The clinical implications of Famciclovir impurity 5 are particularly relevant in terms of patient safety. Studies have shown that certain impurities can contribute to adverse effects or reduce the therapeutic efficacy of the drug. For example, research indicates that high levels of impurities may lead to unexpected side effects or reduced antiviral activity . Therefore, monitoring and controlling these impurities during drug manufacturing is essential.

Research and Development

In research settings, Famciclovir impurity 5 serves as a subject for ongoing studies aimed at improving synthetic methods for famciclovir production. Innovations in synthesis processes aim to minimize the formation of impurities, thereby enhancing the overall purity and effectiveness of the drug . Such developments not only improve product quality but also reduce production costs associated with purification processes.

Case Study: Synthesis Optimization

A notable case study involved optimizing the synthesis route for famciclovir to achieve lower levels of Famciclovir impurity 5. By adjusting reaction conditions such as temperature and catalyst concentration, researchers successfully reduced impurity levels significantly while maintaining high yields of the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Famciclovir Impurity 5 belongs to a class of guanine-derived impurities commonly associated with nucleoside antiviral drugs. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Famciclovir Impurity 5 with Related Compounds

Compound Name Molecular Weight (g/mol) Structural Features Origin/Source Chromatographic Behavior (LC)
Famciclovir Impurity 5 265.27 Likely deacetylated/deoxygenated derivative Synthetic byproduct of famciclovir Retention time distinct from parent drug
Desacetyl Famciclovir (Related Compound B) 279.3 Deacetylated intermediate Hydrolysis during synthesis/storage Resolved via LC with NLT 1.5 resolution
Famciclovir Related Compound C 263.3 Structural isomer with altered substituents Synthetic intermediate Requires Procedure 2 for detection
6-Chloro Famciclovir Not specified Chlorinated analog Side reaction during synthesis Co-elutes with propionyl famciclovir
Acyclovir Related Compound F 169.57 2-Amino-6-chloropurine backbone Degradation product of acyclovir Not directly comparable (different drug)

Key Research Findings

Synthetic Origin :

  • Famciclovir Impurity 5 is likely generated during incomplete acetylation or oxidation steps in famciclovir synthesis. highlights that impurities such as deoxychloro famciclovir and propionyl famciclovir arise from specific synthetic routes, necessitating tailored chromatographic methods (e.g., Procedure 1 or 2) for detection .
  • In contrast, Desacetyl Famciclovir (Related Compound B) forms via hydrolysis of the acetyl groups, a common degradation pathway for prodrugs .

Chromatographic Differentiation :

  • Famciclovir Impurity 5 is distinguishable from 6-chloro famciclovir and propionyl famciclovir via high-performance liquid chromatography (HPLC) with UV detection at 220 nm. System suitability criteria mandate a resolution of ≥1.5 between critical pairs like propionyl famciclovir and 6-chloro famciclovir .

Similar impurities in ganciclovir (e.g., isoganciclovir) have been studied for their pharmacological inactivity, emphasizing the need for rigorous impurity profiling .

Functional Comparison with Other Antiviral Drug Impurities: Acyclovir-related impurities (e.g., Acyclovir Related Compound F) share a 2-amino-6-chloropurine backbone but differ in their side chains, impacting solubility and retention times . Ganciclovir impurities like isoganciclovir exhibit structural isomerism but lack antiviral activity, underscoring the importance of stereochemical purity in nucleoside analogs .

Biological Activity

Famciclovir impurity 5, a by-product of the antiviral drug famciclovir, has garnered attention due to its potential biological activity and implications in therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, comparative studies, and research findings.

Overview of Famciclovir and Its Impurities

Famciclovir is an antiviral medication primarily used to treat infections caused by herpes viruses, including herpes zoster and genital herpes. It is a prodrug that is rapidly converted into penciclovir, which exhibits potent antiviral activity by inhibiting viral DNA polymerase. The presence of impurities, such as famciclovir impurity 5, raises concerns regarding the drug's efficacy and safety profile.

The mechanism of action for famciclovir impurity 5 is not as well-characterized as that of famciclovir itself. However, it is hypothesized that the impurity may undergo similar biotransformation processes. Penciclovir, the active metabolite of famciclovir, inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA. This action leads to the termination of viral replication.

Antiviral Activity

Recent studies have explored the antiviral potential of famciclovir impurity 5. A computational study indicated that derivatives of famciclovir could exhibit significant cytotoxic effects against cells independent of the viral thymidine kinase (TK) pathway. This suggests potential applications in gene therapy for cancer treatment, where such compounds could act as suicide agents targeting tumor cells .

Comparative Analysis with Related Compounds

CompoundMechanism of ActionAntiviral Efficacy
FamciclovirProdrug converted to penciclovir; inhibits viral DNA polymeraseHigh
PenciclovirDirectly inhibits viral DNA polymeraseVery High
AcyclovirSimilar mechanism but less effective than penciclovirModerate
Famciclovir Impurity 5Hypothesized to inhibit DNA synthesis; less understoodUnknown

Case Studies and Research Findings

  • Molecular Docking Studies : A study utilized molecular docking techniques to assess the binding affinity of famciclovir derivatives to thymidine kinase. Results indicated that certain derivatives showed promising stability and potential as cytotoxic agents .
  • Pharmacovigilance Analysis : An extensive pharmacovigilance study evaluated adverse events associated with famciclovir usage, indirectly shedding light on the implications of its impurities. Common adverse effects included nausea and dizziness, which could be influenced by impurities like famciclovir impurity 5 .
  • Stability and Purity Assessment : Research has demonstrated that maintaining low levels of impurities during the synthesis process is crucial for ensuring the safety and efficacy of famciclovir formulations. Techniques such as HPLC are employed to monitor these impurities .

Q & A

Q. What validated chromatographic methods are recommended for quantifying Famciclovir Impurity 5, and what parameters ensure accuracy?

High-performance liquid chromatography (HPLC) with UV detection is the primary method. Critical parameters include:

  • Column : 4.6-mm × 15-cm packed with 5-µm L7 or L60 stationary phase .
  • Mobile phase : Gradient elution with buffer and acetonitrile, adjusted to achieve baseline separation of impurities (e.g., resolution ≥1.5 between critical pairs like propionyl famciclovir and 6-chloro famciclovir) .
  • System suitability : Theoretical plates ≥20,000, tailing factor ≤1.5, and relative standard deviation (RSD) ≤5% for reproducibility .
  • Detection : UV at 220–225 nm, optimized for impurity sensitivity (limit of quantification ≥0.03%) .

Q. What regulatory acceptance criteria govern Famciclovir Impurity 5 in pharmaceutical formulations?

Per pharmacopeial standards:

  • Organic impurities : Individual unspecified impurities must not exceed 0.10%, and total impurities must remain below 0.5% .
  • Heavy metals : ≤20 µg/g, tested via Method II 〈231〉 .
  • Validation : Methods must demonstrate specificity, linearity (r² ≥0.99), accuracy (recovery 90–110%), and robustness under varied conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in Famciclovir Impurity 5?

A multi-technique approach is recommended:

  • LC-MS/MS : Confirms molecular weight and fragmentation patterns, differentiating isobaric impurities .
  • NMR (¹H/¹³C) : Assigns stereochemistry and functional groups (e.g., distinguishing acetyl vs. propionyl side chains) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates empirical formulae with ppm-level accuracy .
  • Synthesis correlation : Compare spectral data with synthesized reference standards to confirm identity .

Q. What experimental strategies mitigate discrepancies in impurity quantification during method transfer?

Discrepancies often arise from column variability or mobile phase preparation. Solutions include:

  • Robustness testing : Pre-validate methods under deliberate variations (e.g., ±10% organic solvent, ±2°C column temperature) .
  • System suitability adjustments : Optimize flow rate (1.5 mL/min ±0.2) or injection volume (20–25 µL) to maintain resolution .
  • Cross-lab calibration : Use harmonized reference standards and replicate sample preparations to minimize inter-lab variability .

Q. How can stability-indicating methods elucidate degradation pathways of Famciclovir Impurity 5?

Design stress studies under ICH Q1A(R2) conditions:

  • Forced degradation : Expose impurities to acid/base hydrolysis (0.1–1M HCl/NaOH), oxidation (3% H₂O₂), heat (40–80°C), and photolysis (ICH Q1B) .
  • Degradation kinetics : Monitor impurity profiles over time using LC-UV/MS to identify primary degradation products (e.g., hydrolysis of ester groups) .
  • Method specificity : Ensure baseline separation of degradation products from parent compounds and other impurities .

Q. What statistical approaches resolve contradictions in impurity profiling data across studies?

Apply multivariate analysis:

  • Principal Component Analysis (PCA) : Identifies variables (e.g., column type, detector sensitivity) contributing to data variability .
  • Design of Experiments (DoE) : Optimizes method parameters (e.g., pH, gradient slope) to minimize outlier risks .
  • Error tracing : Use control charts to track RSD trends and isolate systematic errors (e.g., column degradation, sample contamination) .

Methodological Guidelines

  • Data reproducibility : Archive chromatograms, spectral data, and raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical reporting : Disclose all method modifications and conflicts of interest to ensure transparency .
  • Literature gaps : Prioritize studies addressing uncharacterized degradation products or novel synthetic pathways for impurity 5 .

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